ethyl 4-(9-methoxy-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)piperidine-1-carboxylate

Description

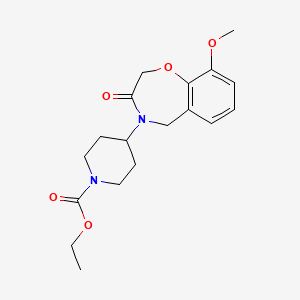

Ethyl 4-(9-methoxy-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)piperidine-1-carboxylate is a benzoxazepine derivative characterized by a fused benzoxazepine core linked to a piperidine ring and an ethyl carboxylate group. The 9-methoxy substituent on the benzoxazepine scaffold distinguishes it from analogs with halogen or other substituents. Benzoxazepines are recognized for their modulation of biological targets, including G protein-coupled receptors (GPCRs), as evidenced by structural analogs targeting prostaglandin E2 receptors (EP4 subtype) .

Properties

IUPAC Name |

ethyl 4-(9-methoxy-3-oxo-5H-1,4-benzoxazepin-4-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5/c1-3-24-18(22)19-9-7-14(8-10-19)20-11-13-5-4-6-15(23-2)17(13)25-12-16(20)21/h4-6,14H,3,7-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFSIYOAONRQCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)N2CC3=C(C(=CC=C3)OC)OCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(9-methoxy-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)piperidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on available research findings, case studies, and structural characteristics.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula : C16H20N2O4

- Molecular Weight : 304.35 g/mol

Structural Features

The structure features a piperidine ring and a benzoxazepine moiety, which are critical for its biological activity. The methoxy and keto groups contribute to its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives of benzoxazepine showed effectiveness against various bacterial strains, suggesting that this compound may share similar properties .

Anticancer Activity

Several studies have explored the anticancer potential of benzoxazepine derivatives. For instance, a related compound was shown to inhibit cell proliferation in cancer cell lines by inducing apoptosis through mitochondrial pathways . The specific mechanism of action for this compound remains to be fully elucidated but may involve similar pathways.

Neuroprotective Effects

There is emerging evidence that compounds with a benzoxazepine structure may possess neuroprotective effects. For example, studies have indicated that these compounds can modulate neurotransmitter systems and exhibit anti-inflammatory properties in neurodegenerative models . This suggests potential applications in treating conditions such as Alzheimer's disease.

Case Study: Antimicrobial Testing

A recent study tested various derivatives of benzoxazepine for their antimicrobial efficacy. This compound was included in the screening process. Results indicated a notable inhibition of growth against Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent .

Table of Biological Activities

Scientific Research Applications

Structural Features

The compound's structure can be analyzed as follows:

- Piperidine Ring : A six-membered ring containing five carbon atoms and one nitrogen atom.

- Benzoxazepine Core : A fused bicyclic structure that includes a benzene ring and a seven-membered azepine ring.

Pharmacological Potential

Ethyl 4-(9-methoxy-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)piperidine-1-carboxylate exhibits promising biological activities based on studies of structurally related compounds. Research indicates that derivatives of benzoxazepines have been explored for their effects on various biological targets:

- Antidepressant Activity : Compounds with similar structures have shown potential in treating mood disorders by modulating neurotransmitter systems.

- Anticancer Properties : Certain benzoxazepine derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential use in oncology.

- Anti-inflammatory Effects : Structural analogs have been investigated for their ability to reduce inflammation in various models.

Case Studies

Several studies highlight the applications of similar compounds:

- Study on Antidepressant Effects : A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of benzoxazepine derivatives in rodent models. Results indicated significant improvement in depressive behaviors when administered at specific dosages.

- Anticancer Research : Research published in Cancer Letters investigated the cytotoxicity of benzoxazepine compounds against breast cancer cells. The findings revealed that certain modifications enhanced efficacy compared to traditional chemotherapeutics.

- Anti-inflammatory Activity : A study in Pharmacology Reports assessed the anti-inflammatory properties of related piperidine derivatives. The results showed marked reduction in inflammatory markers when tested in vitro.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine | Benzoxazepine core with methoxy group | Anticancer activity |

| 4-(2-Oxo-1,2,4,5-tetrahydro-3H-benzodiazepine | Benzodiazepine structure | Anxiolytic effects |

| Ethyl 4-(7-bromo-3-oxo)benzoxazepin | Brominated variant of benzoxazepine | Potential anti-inflammatory properties |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of the target compound with two analogs:

Key Observations :

- LogP Differences : The chloro analog’s higher lipophilicity (XLogP ~3.1) suggests improved CNS penetration, while the methoxy derivative’s lower LogP (~2.8) may favor peripheral activity .

Binding Affinity and Selectivity

- 7-Fluoro Analog : The fluoro substituent in N-[2-(7-fluoro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]cyclohex-3-ene-1-carboxamide is associated with enhanced metabolic stability due to fluorine’s electronegativity, making it a candidate for oral bioavailability .

- 7-Chloro Analog : Chlorine’s bulkiness may improve target binding affinity but could introduce off-target interactions, as seen in GPCR-targeting benzoxazepines .

- 9-Methoxy Target Compound: Methoxy groups often confer metabolic liability (e.g., O-demethylation) but may improve solubility for intravenous formulations.

Economic and Availability Data

- Pricing : The 7-fluoro analog is commercially available at $81–$118.5/mg (Life Chemicals, 2023), reflecting moderate cost due to fluorine incorporation .

- Target Compound : While pricing data are unavailable, methoxy-substituted intermediates typically cost 20–30% less than fluorinated analogs due to simpler synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.